1-Pentan-d11-ol
1-Pentan-d11-ol
1-Pentanol-d11 is the isotope labelled analog of 1-Pentanol ; a volatile component usually found in Jostaberry extracts. It is also used as a reagent to prepare derivatives of Ferulic acid and Caffeic acid which exhibit anticancer properties.
Brand Name:
Vulcanchem
CAS No.:
126840-22-0
VCID:
VC21078245
InChI:
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
SMILES:
CCCCCO
Molecular Formula:
C5H12O
Molecular Weight:
99.22 g/mol
1-Pentan-d11-ol
CAS No.: 126840-22-0
Cat. No.: VC21078245
Molecular Formula: C5H12O
Molecular Weight: 99.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Pentanol-d11 is the isotope labelled analog of 1-Pentanol ; a volatile component usually found in Jostaberry extracts. It is also used as a reagent to prepare derivatives of Ferulic acid and Caffeic acid which exhibit anticancer properties. |
|---|---|
| CAS No. | 126840-22-0 |
| Molecular Formula | C5H12O |
| Molecular Weight | 99.22 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol |
| Standard InChI | InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
| Standard InChI Key | AMQJEAYHLZJPGS-GILSBCIXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
| SMILES | CCCCCO |
| Canonical SMILES | CCCCCO |
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